(S)-MG132
Overview
Description
(S)-MG132 is a compound belonging to the family of proteasome inhibitors. It is a peptide aldehyde that is used in various scientific research applications, such as in vivo and in vitro experiments. It is known to be a potent inhibitor of the proteasome, a complex of proteins that are responsible for the degradation of proteins in cells. The compound has been used in research to study the effects of proteasome inhibition on various biological processes, such as cell cycle regulation, apoptosis, and protein synthesis. In addition, (S)-MG132 has been used to study the effects of proteasome inhibition on various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Scientific Research Applications
Proteasome Inhibitor in Cancer Treatment
MG132, a proteasome inhibitor, has shown potential in treating various cancer types. For instance, it induces apoptosis in human osteosarcoma U2OS cells by modulating apoptotic signaling pathways, and it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic ones, suggesting its potential as a therapeutic agent for osteosarcoma treatment (Lee et al., 2021). MG132's role in suppressing the proteasome system has also been noted to enhance the therapeutic effect of Paclitaxel on breast cancer by inhibiting nuclear factor (NF)-κB signaling, indicating a potential for its use in clinical practice in combination with other treatments for breast cancer (Zhang et al., 2018).
Role in Diabetic Nephropathy Prevention
Research indicates that MG132 may prevent diabetic nephropathy, a serious complication of diabetes. The mechanism involves inhibiting diabetes-increased proteasomal activity, leading to upregulation of Nrf2 and IκB, offering renal protection. This suggests a potential strategy for preventing diabetic nephropathy (Kong et al., 2017).
Effects on Cardiovascular and Renal Diseases
MG132 has shown preventive and therapeutic effects on oxidative stress-induced cardiovascular and renal diseases by activating the Nrf2-ARE signaling pathway. It exhibits significant effects on these diseases, potentially making it an effective drug for preventing oxidative damage (Cui et al., 2013).
Impact on Osteoarthritis and Pain Management
MG132 has been noted to ameliorate joint pain and progression in experimental osteoarthritis, highlighting its potential in pain management and therapy for osteoarthritis. The mechanism involves the suppression of proteasome activity and regulation of certain neural factors, suggesting a novel pharmacotherapy for osteoarthritis (Ahmed et al., 2012).
Contribution to Cell Growth and Development
MG132 has been observed to impact the in vitro development and epigenetic modification of Debao porcine somatic cell nuclear transfer embryos, enhancing blastocyst yield and altering RNA pol II status and gene expression. This indicates its potential in improving the developmental potential of embryos through regulating gene expression related to histone acetylation and zygotic genome activation (Shen et al., 2017).
MG132 in Combating Viral Infections
The study on human cytomegalovirus replication demonstrates that proteasomal activity is crucial in multiple steps of viral replication. MG132, as a proteasome inhibitor, is found to obstruct viral particle assembly and interfere with viral DNA cleavage, indicating its potential in antiviral strategies (Kaspari et al., 2008).
properties
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYWCYJVHRLUCT-VABKMULXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042639 | |
Record name | MG132 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Leu-leu-leu-al | |
CAS RN |
133407-82-6 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133407-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyloxycarbonylleucyl-leucyl-leucine aldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133407826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MG132 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MG 132 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MG-132 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF1P63GW3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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